methyl[(1S)-1-phenylpropyl]amine hydrochloride
Description
Properties
CAS No. |
2913226-49-8 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
(1S)-N-methyl-1-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11-2)9-7-5-4-6-8-9;/h4-8,10-11H,3H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
HUNCXRPUXAZUEN-PPHPATTJSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC.Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Catalytic Reduction of Carbamate Precursors
One documented method involves the catalytic hydrogenation of carbamate derivatives of 2-methyl-1-substituted phenyl-2-propyl amines. The process includes:
- Starting from 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester
- Catalytic hydrogenation at room temperature in solvents such as methanol, ethanol, tetrahydrofuran, or toluene
- The catalyst facilitates the cleavage of the carbamate group, yielding the chiral amine
Reaction Conditions and Notes:
| Step | Reagents/Conditions | Solvent Options | Temperature | Catalyst Role |
|---|---|---|---|---|
| 1 | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester | Methanol, Ethanol, THF, Toluene | Room Temp | Catalytic hydrogenation to amine |
Methylation and Salt Formation
- The free base amine is methylated on the nitrogen, typically using methylating agents under controlled conditions.
- The methylated amine is then converted to the hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid solutions.
Alternative Routes via Mannich Reaction and Reduction
Another approach involves:
- Starting from acetophenone, performing a Mannich reaction with suitable amine and formaldehyde sources to yield intermediates
- Subsequent reduction and hydrolysis steps to afford the target amine
- This method boasts high overall yields (≥74%) and uses readily available, inexpensive reagents with mild reaction conditions, facilitating industrial scalability.
Preparation of Stock Solutions for Experimental Use
A typical preparation of stock solutions involves dissolving weighed amounts of the hydrochloride salt in appropriate solvents to achieve desired molarities.
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 5.385 | 1.077 | 0.5385 |
| 5 | 26.925 | 5.385 | 2.6925 |
| 10 | 53.850 | 10.770 | 5.385 |
- Solutions should be prepared freshly or aliquoted and stored to avoid degradation from freeze-thaw cycles.
Industrial and Practical Considerations
- Some processes use costly reagents like propylene glycol or require long reaction times and complex workups, which are less suitable for industrial scale.
- Continuous removal of water during condensation reactions improves yield and purity.
- The use of seeding with chiral mandelate salts can enhance stereochemical purity.
- Recrystallization from solvents such as ethyl acetate, dichloromethane, and diethyl ether is employed for purification.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic hydrogenation of carbamate ester | 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester | Catalytic reduction in MeOH, EtOH, THF, or toluene | Mild conditions, room temp, good stereocontrol | Requires catalyst, multiple steps |
| Mannich reaction + reduction | Acetophenone | Mannich reaction, reduction, hydrolysis | High yield (≥74%), cheap reagents, mild conditions | Multi-step, requires purification |
| Methylation + HCl salt formation | Free base amine | Methylation, treatment with HCl gas or solution | Produces stable hydrochloride salt | Handling hazardous HCl gas |
Chemical Reactions Analysis
Types of Reactions
Methyl[(1S)-1-phenylpropyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other derivatives.
Reduction: It can be reduced to form primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various amides, primary amines, and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl[(1S)-1-phenylpropyl]amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl[(1S)-1-phenylpropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This mechanism is similar to that of other central nervous system stimulants, which enhance cognitive and motor functions by modulating neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, functional, and pharmacological distinctions between methyl[(1S)-1-phenylpropyl]amine hydrochloride and analogous compounds.
Functional Group Modifications
- Naphthyloxy vs. Phenyl Groups: Dapoxetine HCl incorporates a naphthyloxy group and dimethylamino substituent, enhancing its serotonin receptor affinity and selectivity compared to the simpler phenyl group in methyl[(1S)-1-phenylpropyl]amine HCl. This modification underpins dapoxetine’s clinical efficacy in treating premature ejaculation (PE) .
Stereochemical and Physicochemical Differences
- Stereochemical Purity : Methyl[(1S)-1-phenylpropyl]amine HCl and its analogs (e.g., CAS 1032114-81-0) are synthesized with high enantiomeric excess (>96% ee), ensuring reproducibility in asymmetric synthesis .
- Salt Form Stability : Hydrochloride salts are preferred for their hygroscopic stability, whereas free bases (e.g., methyl(2-methylpropyl)amine, CAS 625-43-4) require stringent handling due to volatility and flammability .
Biological Activity
Methyl[(1S)-1-phenylpropyl]amine hydrochloride, commonly referred to as a phenethylamine derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C10H15ClN
- Molecular Weight : Approximately 185.6937 g/mol
- Structural Characteristics : The compound features a chiral center, existing in two enantiomeric forms, with the (1S) configuration being particularly significant for its biological applications.
This compound functions primarily through its interaction with various receptors and enzymes in the central nervous system (CNS). As a secondary amine, it can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction is crucial for its pharmacological effects:
- Dopamine Transporter (DAT) : The compound may influence dopamine transport and signaling pathways, which are vital for mood regulation and cognitive functions .
- Monoamine Reuptake Inhibition : Similar compounds have demonstrated monoamine reuptake inhibition, suggesting that this compound could exhibit similar properties .
Biological Activity
Research indicates that this compound may possess several biological activities:
- Potential Therapeutic Applications : Investigated for its role as a precursor in pharmaceutical synthesis, particularly in developing treatments for neurological disorders.
- Interaction Studies : Focused on its pharmacological profile concerning various receptors in the CNS, highlighting its potential efficacy and safety profiles.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C10H15ClN | Chiral configuration; potential CNS stimulant |
| 2-Methyl-1-phenylpropan-1-amine hydrochloride | C10H16ClN | Different stereochemistry affecting activity |
| N-Methylamphetamine | C10H15N | More potent CNS stimulant |
| Amphetamine | C9H13N | Well-studied stimulant used in ADHD treatment |
| Phenylethylamine | C8H11N | Naturally occurring compound influencing mood |
Case Study 1: Monoamine Reuptake Inhibition
A study focused on the development of monoamine reuptake inhibitors revealed that compounds similar to this compound exhibit significant selectivity towards norepinephrine reuptake inhibition. This suggests that this compound could be explored further for its potential therapeutic uses in mood disorders .
Case Study 2: Dopaminergic Activity
Research into the dopaminergic system indicates that compounds affecting DAT may have implications for treating conditions like Parkinson's disease. This compound's interaction with DAT could provide insights into developing novel treatments targeting dopamine-related disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl[(1S)-1-phenylpropyl]amine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is synthesized via asymmetric synthesis using chiral auxiliaries or catalysts. For example, a documented route involves reacting N-[(1S)-1-phenylpropyl]-P,P-diphenylphosphinic amide with diethylzinc to achieve stereochemical control . Enantiomeric purity is verified using chiral HPLC or polarimetry, ensuring >99% enantiomeric excess (e.e.). Comparative studies with enzymatic resolution methods (e.g., as seen in dapoxetine synthesis) highlight the importance of chiral stationary phases for purity validation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm molecular structure and stereochemistry.
- FTIR : Identifies amine (N-H stretch at ~3300 cm) and hydrochloride (broad O-H stretch) functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 366.5 g/mol for related compounds) .
- Elemental Analysis : Quantifies nitrogen content to confirm amine functionalization .
Q. What are the critical physicochemical properties of this compound, and how are they measured?
- Methodological Answer : Key properties include:
- Solubility : Tested in water and organic solvents (e.g., ethanol, DMSO) via gravimetric analysis.
- Stability : Assessed under varying pH and temperature using accelerated stability studies monitored by HPLC .
- Melting Point : Determined via differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Evaluate chiral catalysts (e.g., BINAP-metal complexes) for enantioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates and selectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce racemization risks.
- Example : A 72% yield and 98% e.e. were achieved using diethylzinc and chiral phosphinic amides under inert conditions .
Q. What strategies resolve contradictions in reported reactivity or stability data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize protocols for moisture control (e.g., glovebox use) and reagent purity.
- Cross-Validation : Combine FTIR, NMR, and X-ray crystallography to confirm structural consistency .
- Meta-Analysis : Compare datasets across studies to identify variables (e.g., humidity, storage time) affecting stability .
Q. How does stereochemical configuration influence pharmacological interactions, and what assays are used to study this?
- Methodological Answer :
- Enantiomer-Specific Assays : Use receptor binding studies (e.g., serotonin transporters) to compare (1S) vs. (1R) enantiomers.
- In Silico Modeling : Molecular docking predicts binding affinities based on chirality .
- In Vivo Studies : Evaluate pharmacokinetic profiles (e.g., half-life, bioavailability) in animal models.
Q. What advanced analytical techniques are employed for impurity profiling in this compound?
- Methodological Answer :
- HPLC-MS/MS : Detects trace impurities (e.g., diastereomers, unreacted intermediates) at ppm levels .
- Chiral Chromatography : Resolves enantiomeric contaminants using cellulose-based columns .
- Thermogravimetric Analysis (TGA) : Monitors decomposition products under thermal stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
